molecular formula C10H9NO2 B13987244 2-Methyl-1-oxoisoindoline-4-carbaldehyde

2-Methyl-1-oxoisoindoline-4-carbaldehyde

Cat. No.: B13987244
M. Wt: 175.18 g/mol
InChI Key: FAXZKPZOLQBRLB-UHFFFAOYSA-N
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Description

2-Methyl-1-oxoisoindoline-4-carbaldehyde is a heterocyclic compound that belongs to the class of isoindoline derivatives Isoindolines are known for their unique structural features and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-oxoisoindoline-4-carbaldehyde typically involves the Ugi reaction, which is a multicomponent reaction. This reaction uses 2-formylbenzoic acids, amines, and isocyanides as starting materials . The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-oxoisoindoline-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-1-oxoisoindoline-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxoisoindoline-4-carbaldehyde, particularly its derivatives, involves inhibition of enzymes such as acetylcholinesterase. This inhibition is crucial in the treatment of neurodegenerative diseases, as it helps in maintaining higher levels of acetylcholine in the brain, thereby improving cognitive function . The molecular targets include the active site of the enzyme, where the compound binds and prevents the breakdown of acetylcholine.

Comparison with Similar Compounds

    Isoindoline: A parent compound with similar structural features but lacking the aldehyde functional group.

    Phthalimide: Another isoindoline derivative with different functional groups, used in the synthesis of various pharmaceuticals.

    2-Methylisoindoline: Similar to 2-Methyl-1-oxoisoindoline-4-carbaldehyde but without the aldehyde group.

Uniqueness: this compound is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its potential as an enzyme inhibitor also sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-methyl-1-oxo-3H-isoindole-4-carbaldehyde

InChI

InChI=1S/C10H9NO2/c1-11-5-9-7(6-12)3-2-4-8(9)10(11)13/h2-4,6H,5H2,1H3

InChI Key

FAXZKPZOLQBRLB-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=CC=C2C1=O)C=O

Origin of Product

United States

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